Pyrogallol-2-O-glucuronide
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Overview
Description
Pyrogallol-2-O-glucuronide: is a conjugate of pyrogallol and glucuronic acid. It is formed by linking glucuronic acid to pyrogallol via a glycosidic bond. This compound is a type of glucuronide, which are substances produced by linking glucuronic acid to another substance. This compound is known for its antioxidant properties and is found in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrogallol-2-O-glucuronide typically involves the glucuronidation of pyrogallol. This process can be carried out using glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to pyrogallol. The reaction conditions often include an appropriate buffer system to maintain the pH and temperature suitable for enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to achieve glucuronidation. These methods are preferred due to their efficiency and eco-friendliness compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Pyrogallol-2-O-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride under mild conditions.
Substitution: Substitution reactions can occur with nucleophiles, where the glucuronic acid moiety can be replaced by other functional groups.
Major Products: The major products formed from these reactions include various oxidized or reduced forms of this compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, pyrogallol-2-O-glucuronide is used as a model compound to study glucuronidation processes and the behavior of glucuronides under different chemical conditions .
Biology: Biologically, this compound is studied for its role in metabolic pathways and its antioxidant properties. It is also used to investigate the detoxification processes in living organisms .
Medicine: In medicine, this compound is explored for its potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties. It is also studied for its role in drug metabolism and excretion .
Industry: Industrially, this compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
Pyrogallol-2-O-glucuronide exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and proteins involved in oxidative stress pathways. The compound also modulates the activity of certain signaling pathways related to inflammation and cell survival .
Comparison with Similar Compounds
Scutellarein-7-O-glucuronide: Another glucuronide with antioxidant properties, but with different molecular targets and pathways.
Baicalin: A glucuronide of baicalein, known for its anti-inflammatory and antioxidant effects.
Quercetin-3-O-β-D-glucuronide: A glucuronide of quercetin, widely studied for its antioxidant and anti-inflammatory properties.
Uniqueness: Pyrogallol-2-O-glucuronide is unique due to its specific structure and the particular pathways it influences. Its dual role in both scavenging reactive oxygen species and modulating inflammatory pathways sets it apart from other similar compounds .
Biological Activity
Pyrogallol-2-O-glucuronide is a glucuronide derivative of pyrogallol, a trihydroxy phenolic compound. This compound has garnered attention due to its potential biological activities, particularly in antioxidant properties and its role in various metabolic pathways. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.
This compound has the molecular formula C12H14O9 and is characterized by its glucuronidation at the 2-position of pyrogallol. This modification impacts its solubility, bioavailability, and interaction with biological systems.
Antioxidant Activity
The antioxidant activity of this compound has been studied in various contexts. Research indicates that glucuronidation can modulate the antioxidant properties of pyrogallol derivatives. For instance, a study comparing scutellarein and its glucuronidated form, scutellarin, demonstrated that glucuronidation alters their antioxidant capacities significantly. The findings suggested that while scutellarein exhibited robust antioxidant activity, scutellarin showed reduced activity in most assays except for superoxide anion scavenging .
Comparative Antioxidant Assays
The following table summarizes the antioxidant activities of scutellarein and scutellarin, highlighting the effects of glucuronidation:
Antioxidant Assays | Scutellarein (μM) | Scutellarin (μM) | Trolox (μM) |
---|---|---|---|
DPPH •-scavenging assay | 18.7 ± 0.1 | 24.2 ± 1.7 | 20.2 ± 0.5 |
ABTS +•-scavenging assay | 18.3 ± 1.2 | 33.3 ± 2.9 | 23.7 ± 0.4 |
PTIO •-scavenging assay | 177.5 ± 7.8 | 577.2 ± 75.4 | 185.7 ± 9.0 |
Cu²⁺-reducing assay | 33.5 ± 1.4 | 43.4 ± 1.5 | 61.5 ± 2.0 |
•O₂−-scavenging assay | 79.0 ± 0.5 | 28.8 ± 1.4 | 291.5 ± 40.6 |
These results indicate that while glucuronidation can enhance certain aspects of antioxidant capacity (like superoxide scavenging), it generally reduces overall antioxidant potential by modifying the structure and reactivity of the phenolic groups .
Metabolomic Studies
Recent metabolomic studies have identified this compound as a significant metabolite in various biological contexts, including its dysregulation in conditions such as obesity and diabetes . In a study involving liraglutide treatment in obese patients, this compound was among the metabolites that showed significant changes post-treatment, indicating its potential role in metabolic regulation and oxidative stress management .
Biological Implications
The dual role of this compound as both an antioxidant and a metabolite involved in various physiological processes suggests its importance in health and disease management:
- Neuroprotection : The alteration in neuroprotective effects due to glucuronidation highlights the significance of this compound in neurodegenerative diseases like Alzheimer's disease, where oxidative stress is a contributing factor .
- Metabolic Regulation : Its involvement in metabolic pathways suggests that this compound could be a target for therapeutic interventions aimed at metabolic disorders .
Case Studies
- Alzheimer's Disease : Increased levels of this compound have been reported in subjects with Alzheimer's disease, suggesting a potential biomarker role or involvement in disease pathology .
- Obesity Management : In patients undergoing liraglutide therapy, significant alterations in levels of this compound were noted, which correlated with improvements in metabolic profiles .
Properties
CAS No. |
1391848-79-5 |
---|---|
Molecular Formula |
C12H14O9 |
Molecular Weight |
302.23 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(2,6-dihydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O9/c13-4-2-1-3-5(14)9(4)20-12-8(17)6(15)7(16)10(21-12)11(18)19/h1-3,6-8,10,12-17H,(H,18,19)/t6-,7-,8+,10-,12+/m0/s1 |
InChI Key |
SOHXEAWMMVSJFL-COGRHJPHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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